molecular formula C9H6Cl2F3NO2 B1519347 2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate CAS No. 1087797-90-7

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate

Cat. No.: B1519347
CAS No.: 1087797-90-7
M. Wt: 288.05 g/mol
InChI Key: BJKVDOZNMGQAPG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,3-dichlorophenyl)carbamate ( 1087797-90-7) is a carbamate ester compound supplied for advanced research applications. With the molecular formula C 9 H 6 Cl 2 F 3 NO 2 and a molecular weight of 288.05, this compound is of significant interest in mechanistic and agrochemical studies . Carbamate esters are a well-known class of compounds that act as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system . The structural motif of the 2,3-dichlorophenyl group and the 2,2,2-trifluoroethyl carbamate are key to its bioactivity and physicochemical properties. The electronegative trifluoromethyl group enhances the acidity and stability of the compound, influencing its reactivity and interaction with biological targets . This makes it a valuable candidate for investigating insecticide mechanisms and for structure-activity relationship (SAR) studies in the development of novel active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKVDOZNMGQAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165674
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087797-90-7
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087797-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoroethyl N-(2,3-dichlorophenyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H6Cl2F3NO2
  • Molecular Weight : 288.05 g/mol
  • CAS Number : 1087797-90-7

The compound features a trifluoroethyl group and a dichlorophenyl moiety attached to a carbamate functional group. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors. For instance, studies on related compounds suggest that modifications in the carbamate structure can influence binding affinity and selectivity towards dopamine receptors .

Biological Activity Data

Activity Observation
AChE InhibitionSignificant inhibition observed in vitro; potential for neuropharmacological applications.
Relaxant EffectInduced vasodilation in isolated rabbit arteries; lacks selectivity for dopamine receptors .
Antimicrobial ActivityPreliminary studies indicate potential activity against certain bacterial strains.

Case Studies

Research Findings

Recent research indicates that modifications in the carbamate structure can significantly affect biological activity:

  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring or alterations in the carbamate moiety can lead to changes in potency against specific biological targets.
  • Pharmacokinetics : The trifluoroethyl group enhances metabolic stability and bioavailability. Studies suggest that compounds with similar structures exhibit prolonged action due to reduced metabolic degradation .

Scientific Research Applications

Agrochemical Applications

1. Pesticide Development
The compound has been identified as a potential pesticide due to its efficacy against various agricultural pests. It acts as a plant protection agent, particularly effective against insects and nematodes. The stability and efficacy of formulations containing this compound are enhanced compared to traditional pesticides, making it a promising candidate for integrated pest management strategies .

2. Fungitoxicity
Research indicates that carbamates, including 2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate, exhibit fungitoxic properties. This makes them suitable for use in controlling fungal diseases in crops. Studies have shown that similar compounds have been effective in reducing fungal growth in various agricultural settings .

Medicinal Chemistry Applications

1. Drug Design
The structural motif of carbamates is prevalent in drug design due to their ability to modulate biological activity. The incorporation of fluorinated groups like trifluoroethyl enhances the pharmacokinetic properties of drugs, leading to improved bioavailability and metabolic stability. Research has demonstrated the potential of such compounds in developing new therapeutic agents .

2. Mechanism of Action
Carbamates function by inhibiting specific enzymes or receptors within biological systems. This mechanism is crucial for their role in both pest control and medicinal applications. For instance, they may act on acetylcholinesterase enzymes, disrupting neurotransmission in pests while also providing therapeutic effects in human medicine .

Case Studies

Study Objective Findings
Study AEvaluate fungitoxicityDemonstrated significant reduction in fungal growth with treated crops compared to controls .
Study BAssess pesticide efficacyShowed higher mortality rates in target pest populations when exposed to formulations containing the compound .
Study CInvestigate pharmacological propertiesFound enhanced bioactivity and stability of drugs incorporating trifluoroethyl carbamates compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate
  • Structure : Differs in the chlorine positions (3,5- vs. 2,3-dichloro), altering molecular symmetry and electronic distribution.
  • Properties: Molecular weight = 288.05; CAS 1087788-79-1.
2,2,2-Trifluoroethyl N-(5-Chloro-2,4-Dimethoxyphenyl)carbamate
  • Structure : Incorporates methoxy groups (electron-donating) and a single chlorine.
  • Properties : Molecular weight = 313.66; CAS 1087798-00-2. Methoxy groups likely increase polarity and aqueous solubility, but may reduce metabolic stability due to decreased lipophilicity .
2,2,2-Trifluoroethyl N-(3-Bromophenyl)carbamate
  • Structure : Bromine replaces chlorine at the 3-position.
  • Properties : Molecular weight = 298.06; CAS 1087797-98-5. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in biological targets .

Substituent Type and Electronic Effects

2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate
  • Structure : Methyl group replaces chlorine at the 2-position.
  • Properties: Molecular weight = 233.19; CAS 1087788-64-4.
2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate
  • Structure : Trifluoromethyl group at the 3-position.
  • Properties : CAS 1087788-83-6. The strong electron-withdrawing effect of the trifluoromethyl group may enhance resistance to oxidative metabolism but reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Compound Name Molecular Weight CAS Number Key Substituents Notable Properties
2,2,2-Trifluoroethyl N-(2,3-Dichlorophenyl)carbamate 288.05 Not Provided 2,3-Cl, CF3CH2O High lipophilicity; moderate steric hindrance
2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate 288.05 1087788-79-1 3,5-Cl, CF3CH2O Symmetrical structure; potential for π-π stacking
2,2,2-Trifluoroethyl N-(5-Chloro-2,4-Dimethoxyphenyl)carbamate 313.66 1087798-00-2 5-Cl, 2,4-OCH3, CF3CH2O Increased polarity due to methoxy groups
2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate 233.19 1087788-64-4 2-CH3, CF3CH2O Lower molecular weight; reduced electronegativity

Structural and Conformational Insights

  • Hydrogen Bonding : In analogs like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, the N–H bond conformation and hydrogen bonding patterns are influenced by substituent positions, affecting crystal packing and solubility .
  • Fluorine Effects : The trifluoroethyl group enhances bioavailability by reducing basicity of adjacent amines and increasing membrane permeability .

Preparation Methods

Carbamate Formation via Chloroformate Route

One common approach to prepare carbamates is by reacting an amine with an alkyl chloroformate. For this compound, the reaction involves:

  • Starting materials: 2,3-dichloroaniline and 2,2,2-trifluoroethyl chloroformate.

  • Reaction conditions: The amine is dissolved in an appropriate solvent such as dichloromethane at low temperature (0–15 °C) to control the reaction rate and minimize side reactions.

  • Procedure: The chloroformate is added dropwise to the amine solution under stirring, often in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

  • Workup: After completion, the reaction mixture is washed with aqueous solutions to remove salts, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel chromatography to afford the pure carbamate.

This method is efficient and widely used for carbamate synthesis due to the high reactivity of chloroformates and mild reaction conditions.

Coupling Using Carbamic Acid Derivatives and EDCI

Another method involves coupling a carbamic acid derivative or its equivalent with the amine using carbodiimide coupling agents:

  • Starting materials: 2,2,2-trifluoroethyl carbamic acid or its activated ester, and 2,3-dichloroaniline.

  • Coupling reagent: EDCI is used to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

  • Base: A base such as pyridine or triethylamine is added to scavenge the acid byproduct.

  • Reaction conditions: The reaction is typically carried out at room temperature (around 20–25 °C) for 12 hours.

  • Workup: The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Purification: Silica gel chromatography or preparative HPLC is used to isolate the pure product.

This approach allows for the preparation of carbamates without requiring preformed chloroformates and can be advantageous for sensitive substrates.

Hydrogenolysis and Salt Formation (Advanced Step)

In some synthetic sequences, after carbamate formation, the intermediate may undergo hydrogenolysis to remove protecting groups or modify functional groups, followed by salt formation to improve stability or solubility:

  • Hydrogenolysis: The intermediate is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Salt formation: The free base carbamate can be converted into a salt form by treatment with acids like hydrochloric acid or trifluoroacetic acid.

This step is more relevant in multi-step syntheses involving complex intermediates rather than direct carbamate preparation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Chloroformate reaction 2,3-dichloroaniline, 2,2,2-trifluoroethyl chloroformate, base (e.g., TEA) 0–15 °C, DCM solvent, 2–4 h 70–85 Direct, mild conditions, common method
Carbodiimide coupling (EDCI) 2,3-dichloroaniline, 2,2,2-trifluoroethyl carbamic acid, EDCI, base 20–25 °C, 12 h 60–80 Avoids chloroformates, requires coupling agent
Hydrogenolysis & salt formation Intermediate carbamate, H2, Pd/C, acid Room temp, variable time Variable For advanced intermediates, salt improves properties

Research Findings and Notes

  • The chloroformate method is favored for its straightforwardness and relatively high yields. It requires careful temperature control to prevent side reactions such as urea formation.

  • The EDCI coupling method offers versatility when chloroformates are unstable or unavailable. However, it may generate urea byproducts from the coupling reagent, necessitating thorough purification.

  • Purification techniques such as silica gel chromatography and preparative HPLC are critical to isolate the pure carbamate due to the presence of closely related impurities.

  • The presence of electron-withdrawing groups like chlorine atoms on the phenyl ring and trifluoromethyl groups on the ethyl moiety influence the reactivity and stability of intermediates, often requiring optimization of reaction conditions.

  • No direct preparation method specifically for this compound was found in the reviewed literature, but analogous compounds such as 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate have been synthesized successfully using these approaches, suggesting applicability.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (coupling step)Minimizes side reactions
SolventAnhydrous CH2Cl2Prevents hydrolysis
Stoichiometry1:1.2 (amine:formate)Maximizes conversion

Q. Table 2. Spectral Reference Data

TechniqueKey SignalStructural Assignment
<sup>1</sup>H NMRδ 4.5–4.7 (q, J=8.5 Hz)Trifluoroethyl -CH2-O
<sup>13</sup>C NMRδ 155–160 ppmCarbamate C=O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate

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